(R)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13749470
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13N3O |
---|---|
Molecular Weight | 191.23 g/mol |
IUPAC Name | (4R)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m0/s1 |
Standard InChI Key | IGOXSVGRQVHHJE-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)[C@@H]1COC(=N1)C2=NC=CC=N2 |
SMILES | CC(C)C1COC(=N1)C2=NC=CC=N2 |
Canonical SMILES | CC(C)C1COC(=N1)C2=NC=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The structure combines a pyrimidin-2-yl group (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) and a 4-isopropyl-substituted 4,5-dihydrooxazole ring. The oxazoline ring exists in a partially saturated state, with one double bond between C2 and N1, rendering it amenable to ring-opening reactions .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | (4R)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |
SMILES | CC(C)[C@@H]1COC(=N1)C2=NC=CC=N2 | |
InChIKey | IGOXSVGRQVHHJE-QMMMGPOBSA-N | |
CAS Registry Number | 2757082-66-7 |
Physicochemical Properties
Spectral and Analytical Data
The compound appears as a light yellow to light brown solid at room temperature . High-performance liquid chromatography (HPLC) confirms a purity of 96.57%, with NMR spectra consistent with its structure . The pyrimidine ring protons resonate in the aromatic region (δ 8.68–7.03 ppm), while the oxazoline ring’s methylene groups appear as multiplet signals near δ 3.99–1.22 ppm .
Table 2: Physicochemical Parameters
Parameter | Value | Source |
---|---|---|
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Likely polar aprotic solvents | |
Density | Not reported | – |
Refractive Index | Not reported | – |
Synthetic Routes and Reactivity
Reactivity Profile
The compound exhibits dual reactivity from its pyrimidine and oxazoline moieties:
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Pyrimidine Ring: Undergoes electrophilic aromatic substitution at electron-deficient positions. Halogenation or nitration may occur under controlled conditions .
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Oxazoline Ring: The nucleophilic oxygen and imine nitrogen participate in alkylation, acylation, or ring-opening reactions. For example, treatment with acyl chlorides yields N-acylated derivatives .
Table 3: Representative Reactions
Reaction Type | Reagents | Product | Source |
---|---|---|---|
Acylation | Acetyl chloride | N-Acetyl dihydrooxazole derivative | |
Redox | LiAlH₄ | Ring-opening to amine-alcohol | |
Cross-Coupling | Rh(III) catalysts | C–H functionalized adducts |
Applications in Organic Synthesis
Catalytic Intermediate
The compound’s pyrimidine group acts as a directing group in transition metal-catalyzed C–H activation reactions. For instance, rhodium(III) catalysts facilitate acyloxylation at specific positions, enabling the synthesis of complex heterocycles .
Chiral Auxiliary
The (R)-configuration makes it a candidate for asymmetric synthesis. Its oxazoline ring can coordinate to metals, inducing stereoselectivity in catalytic cycles .
Recent Advances and Future Directions
Recent studies highlight its utility in Rh(III)-catalyzed reactions, particularly for synthesizing acyloxylated aromatics . Future research should explore:
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Pharmacological Potential: Screening for kinase inhibition or antimicrobial activity.
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Stereoselective Modifications: Leveraging chirality for enantioselective catalysis.
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Stability Optimization: Derivatization to enhance shelf-life under ambient conditions.
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